The synthesis of 1-benzylazetidine-3,3-dicarboxylic acid can be approached through various methods. One notable method involves the cyclization of a benzyl-substituted aminoalcohol in an aqueous medium to yield azetidine derivatives. The cyclization reaction typically requires triethylamine to facilitate the removal of hydrogen halide by-products, enhancing the yield of the desired azetidine compound .
Another method includes treating a compound with nitric acid to produce azetidine-3-carboxylic acid derivatives, from which 1-benzylazetidine-3,3-dicarboxylic acid can be derived through further reactions . Additionally, the use of phase transfer catalysts has been shown to improve reaction rates and yields during the synthesis process .
1-Benzylazetidine-3,3-dicarboxylic acid features a bicyclic structure characterized by an azetidine ring fused with two carboxylic acid groups at the 3-position. The molecular formula is CHNO, indicating the presence of benzyl and dicarboxylic acid functionalities. The spatial arrangement of these groups contributes to its chemical reactivity and interaction with biological systems.
The reactivity of 1-benzylazetidine-3,3-dicarboxylic acid is influenced by its functional groups. It can undergo various chemical transformations:
These reactions allow for the modification of the compound for specific applications in pharmaceuticals and materials science.
The mechanism of action for 1-benzylazetidine-3,3-dicarboxylic acid is primarily related to its interaction with biological systems. The dicarboxylic acid moieties can participate in hydrogen bonding and ionic interactions, which are crucial for binding to biological targets such as enzymes or receptors.
In plant biology, derivatives of azetidine compounds have been shown to act as growth regulators, influencing plant development by modulating hormonal pathways. The precise mechanism often involves interference with auxin transport or synthesis pathways, leading to altered growth patterns .
1-Benzylazetidine-3,3-dicarboxylic acid exhibits several notable physical and chemical properties:
These properties are essential for understanding its behavior in different environments and potential applications.
1-Benzylazetidine-3,3-dicarboxylic acid is systematically named as 1-(Phenylmethyl)azetidine-3,3-dicarboxylic acid. Its molecular formula is C₁₃H₁₃NO₄, derived from the azetidine core (a four-membered nitrogen heterocycle) with a benzyl group attached to the nitrogen and two carboxylic acid groups at the 3-position. Key nomenclature variants include:
The azetidine ring exhibits a puckered conformation due to angle strain, with the 3,3-dicarboxylic acid substituents imposing steric constraints. This arrangement creates a geminal diacid motif, which influences electronic properties and metal-chelation potential. The benzyl group on nitrogen enhances lipophilicity and provides a handle for structural modifications [7].
Property | Value/Descriptor | |
---|---|---|
CAS Registry Number | 94985-27-0 (parent compound) | |
Molecular Formula | C₁₃H₁₃NO₄ | |
Molecular Weight | 247.25 g/mol | |
Key Functional Groups | Azetidine (4-membered ring), Benzyl, Dicarboxylic acid | |
Predicted pKa (COOH) | ~2.7–4.1 (acidic) | |
Boiling Point | 327.5±35.0 °C (predicted) | |
Density | 1.253±0.06 g/cm³ (predicted) | [5] [1] |
The synthesis of 1-benzylazetidine derivatives emerged from broader efforts to develop strained nitrogen heterocycles as bioactive scaffolds. Early routes to 1-benzylazetidine-3-carboxylic acid (monoacid, CAS 94985-27-0) were reported in the late 20th century, leveraging d-aspartic acid as a chiral precursor. A pivotal advancement came from medicinal chemistry studies targeting serine proteases. In 2001, researchers designed 3-benzylazetidin-2-ones as novel human chymase inhibitors, where the 3,3-dicarboxylic acid variant served as a strategic intermediate for introducing steric and electronic modulation at the C3 position [3].
Key milestones:
Year | Development | Significance | |
---|---|---|---|
1990s | Lithium diisopropylamide (LDA)-assisted benzylation of azetidine precursors | Enabled selective N-alkylation of strained rings | |
2001 | Design of 3-benzylazetidin-2-one chymase inhibitors | Validated azetidine dicarboxylic acids as key synthetic intermediates | |
2000s | Hydrolysis of 3,3-dimethoxyazetidines | Provided access to azetidin-3-ones for dicarboxylation | [3] [7] |
Medicinal Chemistry Applications
This compound’s primary significance lies in its role as a conformationally constrained diacid scaffold for protease inhibition. Key applications include:
Synthetic Versatility
The dicarboxylic acid groups enable diverse transformations:
Application | Key Findings | |
---|---|---|
Human Chymase Inhibition | IC₅₀ = 3.1 nM; Improved vs. 1-oxacephem-based inhibitors (IC₅₀ = 27 nM) | |
Plasma Stability | t₁/₂ = 6 h (vs. <0.5 h for earlier analogs) | |
Synthetic Flexibility | Enables stereoselective synthesis of 2-azetidinones, amino alcohols, and spirocycles | [3] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1